molecular formula C15H17NO3S B2541890 N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide CAS No. 1172790-32-7

N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2541890
CAS No.: 1172790-32-7
M. Wt: 291.37
InChI Key: BINBBBMECPPXRU-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]thiophene-2-carboxamide is a synthetic compound designed for research purposes, featuring a thiophene carboxamide scaffold. This scaffold is recognized in medicinal chemistry for its versatile pharmacological potential and is a common structure in investigating new therapeutic agents . Thiophene derivatives are particularly attractive in drug discovery due to their aromaticity and planarity, which enhance receptor binding, and a electronic structure that allows for functionalization to improve selectivity and potency . While the specific profile of this compound requires further experimental characterization, molecules with analogous structures are actively being explored in various research areas. For instance, thiophene carboxamide analogues have demonstrated significant antiproliferative efficacy in studies against cancer cell lines such as melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7), with some compounds inducing apoptosis through caspase 3/7 activation and mitochondrial depolarization . Other research on similar compounds has highlighted their antibacterial properties , showing promising activity against resistant bacterial strains like extended-spectrum β-lactamase (ESBL)-producing E. coli . The structure of this compound, which includes a phenoxyethyl ether linkage, suggests potential for interaction with various biological targets. This product is intended for research and further investigation is necessary to fully elucidate its specific mechanisms of action, physicochemical properties, and biological activity. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-18-12-5-7-13(8-6-12)19-10-9-16-15(17)14-4-3-11-20-14/h3-8,11H,2,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINBBBMECPPXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications in pharmaceuticals and material science .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product stability .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide exhibits promising antibacterial properties. It has been tested against various strains of bacteria, including those resistant to conventional antibiotics. The compound's mechanism of action involves binding to bacterial enzymes, disrupting their function, and ultimately leading to cell death.

Case Study: Inhibition of ESBL-Producing E. coli
A study highlighted the effectiveness of thiophene carboxamide derivatives against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound demonstrated significant binding affinity to the active site of the beta-lactamase enzyme, suggesting its potential as a novel antibacterial agent in combating antibiotic resistance .

CompoundActivityTargetReference
This compoundAntibacterialESBL-producing E. coli

Anticancer Properties

Cytotoxicity Against Cancer Cell Lines
this compound has shown selective cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer therapeutic.

Case Study: Selective Toxicity Profile
In vitro studies have demonstrated that this compound exhibits low micromolar IC50 values against human cancer cell lines, indicating its potential for development into an effective anticancer agent. The underlying mechanism appears to involve mitochondrial pathways that lead to programmed cell death .

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells

Enzyme Inhibition

Cholinesterase Inhibition
Another application of this compound is its role as an inhibitor of cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic transmission, providing symptomatic relief in patients.

Case Study: Neuroprotective Effects
Research has shown that derivatives similar to this compound exhibit significant inhibition of acetylcholinesterase activity, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

Enzyme TargetInhibition TypePotential ApplicationReference
AcetylcholinesteraseCompetitiveNeurodegenerative disease treatment

Material Science Applications

Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has led to the development of conductive materials. This compound can be utilized in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to modulate various biological pathways, including those involved in inflammation and cancer . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream signaling events that result in its observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene-2-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with key analogs:

ML402 (N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide)
  • Structure: Features a 4-chloro-2-methylphenoxyethyl group on the carboxamide nitrogen.
  • Activity : Acts as a K2P2.1 (TREK-1) potassium channel activator by binding to an L-shaped modulator pocket .
Anti-EV71 Derivatives (N-Benzyl-N-Phenylthiophene-2-carboxamides)
  • Structure : Substituted with benzyl and phenyl groups (e.g., 5a: N-(4-bromobenzyl)-N-(4-fluorophenyl)).
  • Activity : Inhibits enterovirus 71 (EC50 = 1.42 μM), with halogen substituents (Br, F) enhancing potency .
  • Key Difference: The dual N-substitution (benzyl + phenyl) contrasts with the single ethylphenoxy chain in the target compound, suggesting divergent binding modes.
5-Methylthiophene-2-carboxamide Derivatives
  • Structure : Includes N-adamantyl or substituted phenyl groups (e.g., N-1-Adamantyl-5-methylthiophene-2-carboxamide).
  • Properties : High melting points (e.g., 164°C for the adamantyl derivative) and yields up to 76% .
  • Key Difference : The 5-methyl group on the thiophene ring may stabilize the molecule, while bulky substituents like adamantyl could hinder solubility.
Key Observations:
  • Substituent Lipophilicity : Ethoxy (target) vs. chloro (ML402) groups affect logP values, influencing bioavailability.
  • Synthetic Yields : Derivatives with simple substituents (e.g., nitrothiazole in ) achieve higher yields (>90%) than bulky analogs (e.g., adamantyl: 76%).
  • Biological Targets : The thiophene-2-carboxamide core is versatile, enabling interactions with ion channels, viral proteins, or bacterial enzymes.

Functional Group Impact on Activity

  • Phenoxyethyl Chains: Present in both the target compound and ML402, these groups likely facilitate membrane interaction due to moderate hydrophobicity.
  • Halogen Substituents : Bromine/fluorine in anti-EV71 compounds enhance potency via hydrophobic or electronic effects .
  • Nitro Groups : Nitrothiophene derivatives (e.g., ) exhibit antibacterial activity, possibly due to redox interactions.

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and an ethoxyphenoxy group, which contribute to its unique chemical behavior. The general structure can be represented as follows:

N 2 4 ethoxyphenoxy ethyl thiophene 2 carboxamide\text{N 2 4 ethoxyphenoxy ethyl thiophene 2 carboxamide}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The ethoxyphenoxy group is believed to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess antibacterial activity against strains like Escherichia coli, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

CompoundTarget BacteriaActivity (MIC µg/mL)
4aE. coli ST13112
4cE. coli ST13115

Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties, which are common among carboxamide derivatives. This potential is supported by studies indicating that similar compounds can inhibit inflammatory pathways, although specific data on this compound is limited .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of thiophene carboxamides can inhibit bacterial growth effectively. For example, a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides highlighted their ability to bind effectively to the active site of beta-lactamase enzymes in resistant E. coli strains .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound could serve as a lead for developing new antibacterial agents .
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that while some derivatives show promising bioactivity, they also need thorough safety assessments due to potential cytotoxic effects observed in cell line studies .

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-ethoxyphenoxy)ethyl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of thiophene carboxamides typically involves coupling a thiophene carbonyl chloride with a substituted amine. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via refluxing equimolar amounts of 2-thiophenecarbonyl chloride and aniline derivatives in acetonitrile . Microwave-assisted methods (e.g., using cyclohexanone and aluminum oxide as a solid support) can enhance reaction efficiency, as seen in other thiophene derivatives . For the target compound, introducing the 4-ethoxyphenoxyethyl group may require:

  • Step 1: Synthesis of 2-(4-ethoxyphenoxy)ethylamine via nucleophilic substitution of 4-ethoxyphenol with 2-chloroethylamine.
  • Step 2: Coupling with thiophene-2-carbonyl chloride under reflux in dichloromethane (DCM) or acetonitrile.
  • Purification: Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization from dioxane/water mixtures, as used in related carboxamides .
    Key Variables: Solvent polarity, temperature, and catalyst selection (e.g., TFA for deprotection ) significantly impact yield.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the ethoxyphenoxyethyl and thiophene moieties. For example, aromatic protons in thiophene appear at δ 6.5–7.5 ppm, while ethoxy groups show signals near δ 1.3–1.5 ppm (CH3_3) and δ 3.8–4.2 ppm (CH2_2) .
  • X-ray Crystallography: Resolve dihedral angles between the thiophene and ethoxyphenyl rings to assess planarity. Comparable compounds exhibit angles of 8.5–13.5°, influencing intermolecular interactions .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 347.12 for C16_{16}H18_{18}NO3_3S).

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., TrkB) using fluorescence polarization assays, as done for N-(2-(1-benzylpiperidin-4-yl)ethyl)thiophene-2-carboxamide derivatives .
  • Antimicrobial Activity: Use broth microdilution (MIC assays) against S. aureus or E. coli, referencing protocols for thiophene-carboxamide metal complexes .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy against specific molecular targets?

Methodological Answer:

  • Core Modifications: Replace the ethoxyphenoxyethyl group with bulkier substituents (e.g., cyclohexyl) to enhance lipophilicity and blood-brain barrier penetration, as seen in Ebola virus inhibitors .
  • Bioisosteric Replacement: Substitute the thiophene ring with furan or pyridine to compare electronic effects on target binding .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the carboxamide group .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and solvent (DMSO vs. saline) to minimize variability .
  • Meta-Analysis: Compare datasets using tools like PRISMA to identify outliers. For example, discrepancies in IC50_{50} values may arise from differences in enzyme sources (recombinant vs. native) .
  • Orthogonal Validation: Confirm antiviral activity via plaque reduction neutralization tests (PRNT) if initial results from viral entry assays are conflicting .

Q. What computational approaches predict its pharmacokinetic properties and binding interactions?

Methodological Answer:

  • ADME Prediction: Use SwissADME to estimate logP (∼2.8), solubility (∼0.1 mg/mL), and CYP450 interactions. The ethoxy group may reduce metabolic clearance compared to methyl derivatives .
  • Molecular Dynamics (MD): Simulate binding stability to targets (e.g., TrkB) over 100 ns trajectories using GROMACS. Analyze RMSD and hydrogen bond occupancy .
  • QSAR Modeling: Train models on datasets of thiophene-carboxamides to correlate substituent electronegativity with antibacterial potency .

Q. How does the ethoxyphenoxyethyl substituent influence physicochemical properties and bioactivity compared to analogs?

Methodological Answer:

  • Solubility: The ethoxy group increases hydrophilicity (clogP ∼2.5) versus methyl (clogP ∼3.1), improving aqueous solubility but potentially reducing membrane permeability .
  • Bioactivity: Ethoxy’s electron-donating effects may enhance π-stacking with aromatic residues in target proteins (e.g., kinase ATP pockets), as observed in N-(4-(tert-butyl)phenyl)thiophene-2-carboxamide derivatives .
  • Crystallography: Dihedral angles <15° between thiophene and ethoxyphenyl rings favor planar conformations, optimizing target engagement .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

Methodological Answer:

  • Synthesis: Document reaction parameters (e.g., 12-hour reflux in acetonitrile, TFA deprotection at 0°C) and purity thresholds (≥95% by HPLC) .
  • Characterization: Share raw NMR, HRMS, and XRD data via repositories like Zenodo. Provide detailed crystallization conditions (e.g., slow evaporation from EtOAc) .
  • Biological Testing: Use reference compounds (e.g., doxorubicin for cytotoxicity) and adhere to OECD guidelines for assay validation .

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